Home > Products > Screening Compounds P11595 > 7-(2-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1,4-thiazepane
7-(2-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1,4-thiazepane - 1797871-28-3

7-(2-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1,4-thiazepane

Catalog Number: EVT-2818308
CAS Number: 1797871-28-3
Molecular Formula: C19H19ClFNO2S
Molecular Weight: 379.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone

Compound Description: (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone is a compound whose crystal structure has been extensively studied. The research focuses on the intramolecular and intermolecular interactions within the crystal, including hydrogen bonds and π–π stacking interactions.

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one

Compound Description: 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is a key intermediate in the synthesis of various biologically active compounds, particularly those with potential anti-cancer activity. Its synthesis typically involves a multi-step process starting from cyclopentanone oxime.

(R)-(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN55,212-2)

Compound Description: WIN55,212-2 is a potent and widely studied cannabinoid receptor agonist, exhibiting high affinity for both CB1 and CB2 receptors. [, , , , , ] It is commonly used as a research tool to investigate the effects of cannabinoid receptor activation. [, , , , , ]

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55,940)

Compound Description: CP55,940 is another potent cannabinoid receptor agonist, exhibiting high affinity for both CB1 and CB2 receptors. [, , , , ] It is extensively used in research to explore the effects of cannabinoid receptor activation. [, , , , ]

4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-ɑ-methylbenzenemethanol (P88)

Compound Description: P88 is identified as a related substance of the antipsychotic drug iloperidone. This implies a close structural similarity between P88 and iloperidone and a possible shared pharmacological profile.

4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid (P95)

Compound Description: P95 is another related substance of iloperidone. Its synthesis and characterization were performed to aid in the quality control of iloperidone production.

1,1'-[1,3-propanediylbis[oxy(3-methoxy-1,4-phenylene)]]bis-ethanone (A)

Compound Description: Compound A is another related substance of iloperidone. It was synthesized and characterized to assist in quality control for iloperidone production.

(E)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime (B)

Compound Description: Compound B is listed as a related substance of iloperidone. Its synthesis and characterization were undertaken to facilitate quality control measures for iloperidone.

1-[4-[3-[4-(6-ethoxy-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone (C)

Compound Description: Compound C is categorized as a related substance of iloperidone. Its synthesis and characterization were carried out to support quality control efforts during iloperidone production.

1-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-N-oxide (D)

Compound Description: Compound D is a related substance of iloperidone. Its synthesis and characterization were conducted to aid in the quality control of iloperidone.

1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (HL)

Compound Description: HL is a fluoroquinoline derivative used as a ligand in the synthesis of novel iron(III) heterochelates. These heterochelates, incorporating HL, exhibited in vitro antibacterial activity against various bacterial strains.

7-(3,4-dehydro-4-phenyl-1-piperidinyl)-1,4-dihydro-6-fluoro-1-methyl-8-trifluoromethyl-4-oxoquinoline-3-carboxylic acid (K-37)

Compound Description: K-37 is a fluoroquinoline derivative identified as a potent inhibitor of HIV-1 replication. It acts by inhibiting Tat function, a protein essential for HIV-1 transcription.

8-difluoromethoxy-1,4-dihydro-6-fluoro-7-(3,4-dehydro-4-phenyl-1-piperidinyl)1-[4,(1,2,4-triazol-1-yl)methylphenyl]-4-oxoquinoline-3-carboxylic acid (K-38)

Compound Description: K-38 is another fluoroquinoline derivative with potent inhibitory activity against HIV-1 replication. It also acts by suppressing Tat function.

3-(3-(7-fluoro-1-(2-isopropyl(4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]-diazepin-3-yl)ureido)benzoic acid

Compound Description: This fluorescent benzodiazepine is a type 1 cholecystokinin receptor antagonist. It is a useful tool for identifying small molecule allosteric modulators of this physiologically important receptor through fluorescence polarization assays.

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. It effectively antagonizes the antinociceptive effects of the cannabinoid agonist WIN 55,212-2 in various animal models.

Properties

CAS Number

1797871-28-3

Product Name

7-(2-chlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1,4-thiazepane

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3-fluoro-4-methoxyphenyl)methanone

Molecular Formula

C19H19ClFNO2S

Molecular Weight

379.87

InChI

InChI=1S/C19H19ClFNO2S/c1-24-17-7-6-13(12-16(17)21)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-15(14)20/h2-7,12,18H,8-11H2,1H3

InChI Key

BCNQATYSCDSWCK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.